3-(ethanesulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
Description
3-(Ethanesulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a benzamide derivative featuring a pyrazole ring substituted with a methyl group at position 3 and a phenyl group at position 1. The benzamide moiety is further functionalized with an ethanesulfonyl group at the meta position of the benzene ring. This compound is of interest due to its structural similarity to ligands targeting neurological receptors, such as benzodiazepine receptors, as suggested by related analogs .
Properties
IUPAC Name |
3-ethylsulfonyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-3-26(24,25)17-11-7-8-15(13-17)19(23)20-18-12-14(2)21-22(18)16-9-5-4-6-10-16/h4-13H,3H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBPEUKJGOGJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(ethanesulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring, followed by the introduction of the ethylsulfonyl group and the benzamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethylsulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of Lewis acids.
Major Products: The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antidiabetic Properties
One of the notable applications of this compound is in the treatment of type 2 diabetes mellitus. It has been identified as a key component in the formulation of Teneligliptin, which is marketed in Japan. Teneligliptin acts as a DPP-4 inhibitor, enhancing insulin secretion and lowering blood glucose levels in patients with type 2 diabetes .
Anti-inflammatory Effects
Research indicates that compounds similar to 3-(ethanesulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide exhibit anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and reduce inflammation-related pathways, making them potential candidates for treating inflammatory diseases .
Enzyme Inhibition
The primary mechanism through which this compound exerts its effects is through enzyme inhibition. As a DPP-4 inhibitor, it prevents the breakdown of incretin hormones, which play a crucial role in glucose metabolism. This leads to increased insulin sensitivity and decreased glucagon secretion .
Modulation of Signaling Pathways
The compound may also influence various signaling pathways involved in cell proliferation and apoptosis. By modulating these pathways, it can potentially contribute to cancer therapy and other conditions where cell growth regulation is essential .
Synthesis and Production
Clinical Trials
Clinical studies have demonstrated the efficacy of Teneligliptin in managing blood glucose levels among patients with type 2 diabetes, showcasing significant improvements compared to placebo groups . These trials highlight the importance of this compound as a therapeutic agent.
Comparative Studies
Comparative studies with other DPP-4 inhibitors have shown that Teneligliptin offers comparable or superior benefits with fewer side effects, reinforcing the potential advantages of this compound over existing treatments .
Mechanism of Action
The mechanism of action of 3-(ethanesulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfonyl group can form strong interactions with active sites, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
a) N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
- Structure : Lacks the ethanesulfonyl group on the benzamide ring.
- This compound was identified as a product of demethylation in a CuSO4/NaCl/ascorbic acid-mediated reaction .
- Biological Relevance : Acts as a precursor in synthetic pathways and may exhibit weaker receptor binding due to reduced electron-withdrawing effects.
b) 2-Ethoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)benzamide
- Structure : Substituted with an ethoxy group instead of ethanesulfonyl at the benzamide’s ortho position .
- Key Differences : The ethoxy group introduces steric bulk but lacks the sulfonyl group’s strong electron-withdrawing nature. This may result in lower metabolic stability compared to sulfonyl-containing analogs.
Sulfonamide and Sulfonyl Derivatives
a) Nl-(3-Methyl-1-phenylpyrazol-5-yl)sulfanilamide
- Structure : Features a sulfonamide (-SO2NH2) group directly attached to the pyrazole ring .
- Key Differences: The sulfonamide group differs in connectivity and electronic effects compared to the ethanesulfonyl-benzamide moiety. Sulfonamides are known for their acidity, which could influence pharmacokinetics.
b) 4-Amino-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide
- Structure: Combines a sulfonamide with an amino group on the benzene ring .
Complex Heterocyclic Analogues
a) (E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
Substituent Variants
a) 4-Cyano-N-(3-methylisoxazol-5-yl)benzamide
- Structure: Substituted with a cyano (-CN) group on the benzamide ring .
b) N-{(2S)-1-Hydroxy-3-phenylpropan-2-yl}benzamide Derivatives
Comparative Analysis Table
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves sulfonation steps, which are more challenging than ether or cyano group introductions .
- Crystallographic Insights : Tools like SHELXL and ORTEP for Windows are critical for analyzing molecular conformations. The ethanesulfonyl group may induce unique crystal packing due to its polarity.
- Biological Activity: While direct assay data are unavailable, the ethanesulfonyl group’s polarity and hydrogen-bonding capacity suggest improved receptor engagement compared to non-sulfonylated analogs .
Biological Activity
3-(ethanesulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure contains a benzamide moiety linked to a pyrazole ring, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and inflammatory responses. The following mechanisms have been identified:
- Inhibition of Cancer Cell Proliferation : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the benzamide and pyrazole groups enhances this activity.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which are pivotal in chronic inflammation and cancer progression.
Structure-Activity Relationships (SAR)
Research on similar compounds has highlighted several structural features that enhance biological activity:
- Electronegative Substituents : The presence of electronegative groups in the para-position of the benzamide moiety increases potency against specific targets .
- Pyrazole Modifications : Variations in the pyrazole ring, such as methyl substitutions or additional functional groups, can significantly affect the compound's efficacy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Several studies have investigated the cytotoxic effects of pyrazole derivatives on various cancer cell lines:
- Cytotoxicity Assays : A study conducted on derivatives of 3-methyl-1-phenylpyrazole demonstrated significant cytotoxicity against MCF7 and NCI-H460 cell lines, with IC50 values indicating potent anti-cancer properties .
- Mechanistic Studies : Research involving molecular dynamics simulations has shown that these compounds interact with target proteins through hydrophobic contacts, suggesting a mechanism for their anti-cancer effects .
Q & A
Q. What are the standard synthesis protocols for 3-(ethanesulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with a benzoyl chloride derivative.
- Step 2 : Sulfonylation using ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Step 3 : Purification via column chromatography or recrystallization. Solvents like dimethylformamide (DMF) or ethanol are commonly used, with reaction temperatures optimized between 60–80°C to enhance yield and purity . Parallel procedures for analogous compounds highlight the importance of anhydrous conditions to prevent hydrolysis of intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions on the pyrazole and benzamide moieties.
- IR Spectroscopy : Identification of sulfonyl (S=O, ~1350–1150 cm) and amide (C=O, ~1650 cm) functional groups.
- Mass Spectrometry (ESI-MS or HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural elucidation (if crystalline derivatives are obtainable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Assay Variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO vs. aqueous buffers).
- Structural Analogues : Subtle modifications (e.g., substitution of the ethanesulfonyl group with trifluoromethyl) can drastically alter target affinity . Methodological Recommendations :
- Conduct dose-response curves across multiple models (e.g., bacterial, fungal, mammalian cells).
- Compare results with structurally related compounds (e.g., N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide) to identify pharmacophore requirements .
Q. What strategies optimize solubility and stability for in vivo studies?
- Co-solvent Systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the sulfonyl or benzamide moieties to improve bioavailability.
- pH Stability Studies : Evaluate degradation kinetics in simulated gastric/intestinal fluids (pH 1.2–6.8) to guide formulation .
Q. How can mechanistic studies elucidate its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to proposed targets (e.g., cyclooxygenase-2 or kinases).
- Molecular Dynamics Simulations : Model interactions with active sites, focusing on sulfonyl and pyrazole groups.
- Mutagenesis Assays : Identify critical residues in enzyme targets by comparing wild-type and mutant activity inhibition .
Experimental Design & Data Analysis
Q. What experimental controls are essential for validating its inhibitory effects in enzyme assays?
- Positive Controls : Use established inhibitors (e.g., celecoxib for COX-2).
- Negative Controls : Include vehicle-only (e.g., DMSO) and scrambled analogs (e.g., isomers with rearranged substituents).
- Dose Validation : Confirm linearity of inhibition across a ≥10-fold concentration range .
Q. How should researchers address batch-to-batch variability in synthesis?
- Quality Control Metrics : Monitor reaction progress via TLC/HPLC and standardize purification protocols.
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent ratio) using statistical models to minimize variability .
Structural and Functional Analogues
Q. Which structural analogues are valuable for structure-activity relationship (SAR) studies?
Key analogues include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
